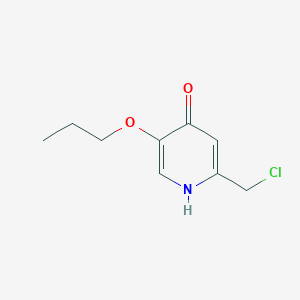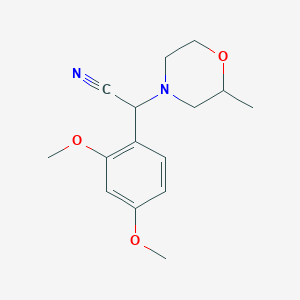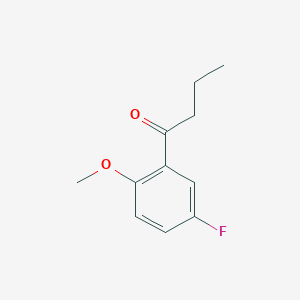
1-(3-Fluoro-4-methoxyphenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Fluoro-4’-methoxybutyrophenone: is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is also known by its systematic name 1-(3-Fluoro-4-methoxyphenyl)-1-butanone . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a butyrophenone backbone, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3’-Fluoro-4’-methoxybutyrophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the following steps :
Starting Materials: 3-Fluoroanisole and acetyl chloride.
Catalyst: Aluminum trichloride (AlCl3).
Solvent: Dichloroethane.
Reaction Conditions: The reaction mixture is cooled to 0°C, and acetyl chloride is added dropwise. The mixture is then stirred and allowed to react at a controlled temperature.
Industrial Production Methods:
Industrial production of 3’-Fluoro-4’-methoxybutyrophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
3’-Fluoro-4’-methoxybutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3’-Fluoro-4’-methoxybutyrophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals .
Biology:
In biological research, this compound is used to study the effects of fluorine and methoxy substituents on biological activity. It is also employed in the development of fluorescent probes for molecular detection .
Medicine:
Its unique structure allows for the exploration of new therapeutic agents .
Industry:
In the industrial sector, 3’-Fluoro-4’-methoxybutyrophenone is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of 3’-Fluoro-4’-methoxybutyrophenone involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The methoxy group contributes to its solubility and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-4-methoxyacetophenone
- 4-Fluoro-3-methoxybenzaldehyde
- 3-Fluorobenzaldehyde
Comparison:
Compared to similar compounds, 3’-Fluoro-4’-methoxybutyrophenone stands out due to its unique combination of fluorine and methoxy substituents on a butyrophenone backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWUFWQUURELJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{1H,2H,3H-naphtho[2,1-b]pyran-3-yl}benzoicacid](/img/structure/B7845176.png)
![3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B7845182.png)







